[4-(3-Chlorophenyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone
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Overview
Description
[4-(3-Chlorophenyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone is a complex organic compound that features a piperazine and piperidine moiety. These structures are commonly found in various pharmaceuticals due to their ability to modulate pharmacokinetic properties and biological activity. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Chlorophenyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Moiety: This can be achieved through a Mannich reaction, where a secondary amine (piperazine) reacts with formaldehyde and a primary or secondary amine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution, where a chlorine atom is substituted with a piperazine derivative.
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Sulfonylation: The ethylsulfonyl group can be introduced through sulfonylation reactions using reagents like ethylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[4-(3-Chlorophenyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperazine or piperidine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
[4-(3-Chlorophenyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(3-Chlorophenyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
[4-(4-Bromophenyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone: Similar structure with a bromophenyl group instead of a chlorophenyl group.
[4-(3-Methoxyphenyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone: Similar structure with a methoxyphenyl group instead of a chlorophenyl group.
Uniqueness
The presence of the chlorophenyl group in [4-(3-Chlorophenyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone imparts unique chemical and biological properties, such as specific binding affinities and reactivity profiles, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(1-ethylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3S/c1-2-26(24,25)22-8-6-15(7-9-22)18(23)21-12-10-20(11-13-21)17-5-3-4-16(19)14-17/h3-5,14-15H,2,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAYETBDLSRWIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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